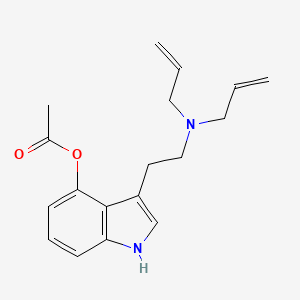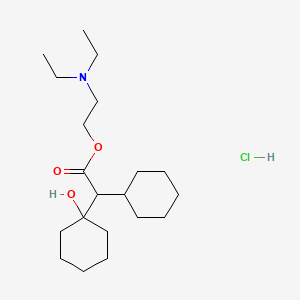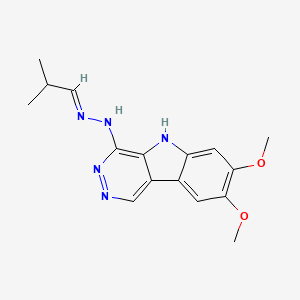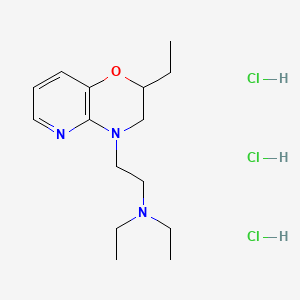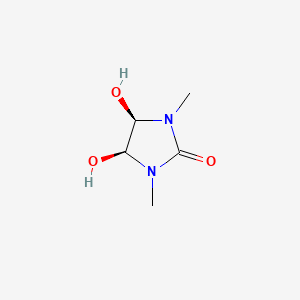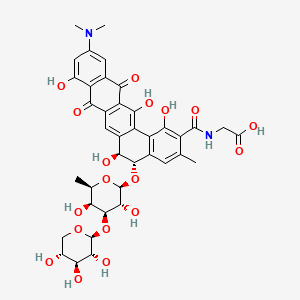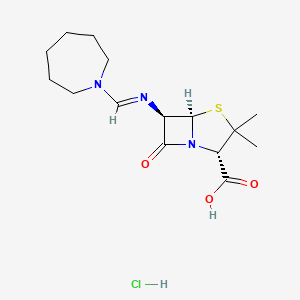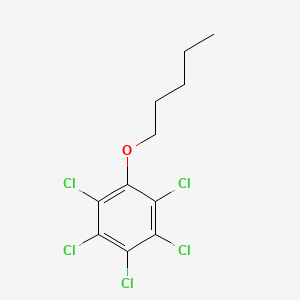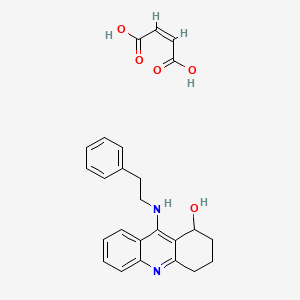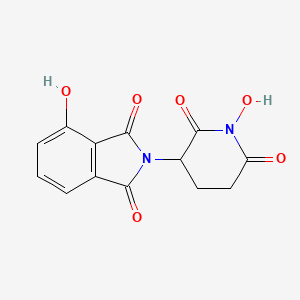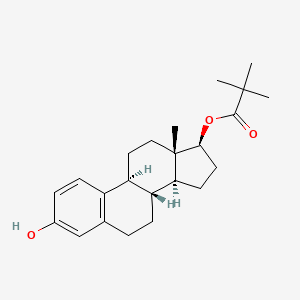
Estradiol 17-pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol 17-pivalate, also known as estradiol trimethyl acetate, is an estrogen medication and an ester of estradiol. It is specifically a pivalic acid (trimethylacetic acid) ester of estradiol. This compound is used in hormone therapy and has been marketed under various brand names, including Estrotate .
Métodos De Preparación
Estradiol 17-pivalate can be synthesized through the esterification of estradiol with pivalic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Estradiol 17-pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of estradiol.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to optimize the reaction rates and yields
Aplicaciones Científicas De Investigación
Estradiol 17-pivalate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: It serves as a tool to study estrogen receptor interactions and the effects of estrogens on cellular processes.
Medicine: this compound is used in hormone replacement therapy for postmenopausal women and in the treatment of certain hormone-related conditions.
Industry: It is utilized in the development of pharmaceuticals and in research related to endocrine disruptors and environmental pollutants
Mecanismo De Acción
Estradiol 17-pivalate exerts its effects by binding to estrogen receptors (ER) in target tissues. The binding of estradiol to ER leads to the activation of the receptor, which then modulates gene transcription and expression in ER-expressing cells. This modulation of gene expression is the predominant mechanism by which estradiol mediates its biological effects in the body . The molecular targets and pathways involved include the ERα and ERβ subtypes, which are located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Comparación Con Compuestos Similares
Estradiol 17-pivalate can be compared with other similar compounds, such as:
Estradiol valerate: Another ester of estradiol used in hormone therapy, but with a valeric acid ester instead of pivalic acid.
Estradiol cypionate: An ester of estradiol with a cypionic acid ester, used for similar therapeutic purposes.
17α-Estradiol: A stereoisomer of estradiol with different biological activity and receptor binding properties.
This compound is unique due to its specific esterification with pivalic acid, which affects its pharmacokinetics and biological activity. The choice of ester can influence the duration of action, absorption, and metabolism of the compound, making this compound distinct from its counterparts .
Propiedades
Número CAS |
24894-50-6 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H32O3/c1-22(2,3)21(25)26-20-10-9-19-18-7-5-14-13-15(24)6-8-16(14)17(18)11-12-23(19,20)4/h6,8,13,17-20,24H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+,23+/m1/s1 |
Clave InChI |
SLOFBKMZOOTTDZ-WCZGSDDISA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


